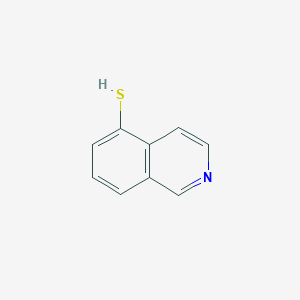

5-Isoquinolinethiol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7NS |

|---|---|

Molecular Weight |

161.23 g/mol |

IUPAC Name |

isoquinoline-5-thiol |

InChI |

InChI=1S/C9H7NS/c11-9-3-1-2-7-6-10-5-4-8(7)9/h1-6,11H |

InChI Key |

KSGDGKOVRPPSSH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)S |

Origin of Product |

United States |

Synthetic Methodologies for 5 Isoquinolinethiol and Its Derivatives

Classical and Modern Synthetic Routes to the 5-Isoquinolinethiol Scaffold

The construction of the this compound core relies on several strategic approaches, ranging from the use of highly reactive organometallics to multi-step sequences involving reduction of sulfur-containing functional groups.

Organometallic chemistry offers a direct pathway to introduce sulfur at the C-5 position of the isoquinoline (B145761) nucleus. A plausible and effective strategy involves a lithium-halogen exchange reaction. This process typically starts with a halogenated isoquinoline, such as 5-bromoisoquinoline (B27571).

The synthesis of the necessary precursor, 5-bromoisoquinoline, is well-established and can be achieved by the electrophilic bromination of isoquinoline using reagents like N-bromosuccinimide (NBS) in concentrated sulfuric acid at low temperatures. orgsyn.orgresearchgate.net Careful temperature control is crucial to favor substitution at the 5-position and minimize the formation of other isomers. orgsyn.org

Once 5-bromoisoquinoline is obtained, it can be treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF). This initiates a lithium-halogen exchange, generating the highly reactive intermediate, 5-isoquinolinyllithium. This organolithium species is then quenched by adding elemental sulfur (S₈). A subsequent reductive workup, typically with a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) or an acidic workup, cleaves the polysulfide intermediates to yield the target this compound.

Plausible Organometallic Synthesis Route

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Isoquinoline | 1. H₂SO₄, 2. NBS | 5-Bromoisoquinoline |

Classical cyclization reactions are fundamental to the synthesis of the isoquinoline scaffold itself. While typically employed to create the core ring system before introducing the thiol, it is theoretically possible to apply these methods to precursors already containing a sulfur moiety. The most prominent of these reactions are the Bischler-Napieralski and Pictet-Spengler reactions.

The Bischler-Napieralski reaction involves the intramolecular electrophilic aromatic substitution of β-arylethylamides in the presence of a dehydrating agent like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgnrochemistry.comorganic-chemistry.orgjk-sci.comresearchgate.net The reaction forms a 3,4-dihydroisoquinoline, which can be subsequently aromatized (e.g., through oxidation with palladium on carbon) to the isoquinoline. nrochemistry.com To synthesize a 5-substituted isoquinoline, the starting β-phenethylamine derivative must possess the desired substituent at the ortho position to the ethylamine (B1201723) chain.

The Pictet-Spengler reaction is another powerful method that condenses a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. nih.govcambridge.orgquimicaorganica.orgyoutube.comwikipedia.org Similar to the Bischler-Napieralski reaction, subsequent oxidation is required to achieve the fully aromatic isoquinoline ring.

In the context of this compound, these methods would require a starting phenethylamine (B48288) with a thiol or protected thiol group at the correct position. However, due to the reactivity of the thiol group, which can interfere with the acidic and dehydrating conditions of these reactions, this approach is less common. The preferred strategy is to use these foundational methods to construct the isoquinoline ring and then introduce the thiol group in a later step.

Nucleophilic aromatic substitution (SₙAr) provides a direct and widely used method for introducing a thiol group onto an activated heteroaromatic ring. This pathway begins with a 5-haloisoquinoline, typically 5-bromoisoquinoline or 5-chloroisoquinoline, where the halogen acts as a leaving group.

The reaction proceeds by treating the 5-haloisoquinoline with a sulfur nucleophile. Common reagents for this purpose include sodium hydrosulfide (B80085) (NaSH) to directly introduce the -SH group, or sodium thiomethoxide (NaSMe) to form a methyl thioether intermediate. The reaction is typically conducted in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. The isoquinoline ring itself is sufficiently electron-deficient to facilitate this substitution at the C-5 position. If a protected thiol like a thioether is formed, a subsequent deprotection step (e.g., cleavage of a methyl ether with a strong acid or other specific reagents) is required to unmask the final thiol.

One of the most reliable and frequently employed routes to aromatic thiols is the reduction of their corresponding sulfonyl chlorides. This multi-step approach offers a robust pathway to this compound starting from isoquinoline itself.

Sulfonation: The first step is the direct sulfonation of isoquinoline. This is achieved by reacting isoquinoline with a strong sulfonating agent, such as fuming sulfuric acid (oleum), to introduce a sulfonic acid group (-SO₃H) onto the ring, yielding isoquinoline-5-sulfonic acid.

Conversion to Sulfonyl Chloride: The resulting sulfonic acid is then converted into the more reactive isoquinoline-5-sulfonyl chloride (-SO₂Cl). This transformation is typically accomplished using chlorinating agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

Reduction to Thiol: The final and key step is the reduction of the isoquinoline-5-sulfonyl chloride to this compound. This reduction can be performed using various powerful reducing agents. A common and effective method involves using zinc dust in an acidic medium (e.g., sulfuric or hydrochloric acid). Other reagents, such as triphenylphosphine (B44618) (PPh₃) or tin(II) chloride (SnCl₂), are also known to efficiently reduce sulfonyl chlorides to thiols.

Key Intermediates in Reduction-Based Synthesis

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Role |

|---|---|---|---|

| Isoquinoline-5-sulfonic acid | C₉H₇NO₃S | 209.22 | Product of Sulfonation |

| Isoquinoline-5-sulfonyl chloride | C₉H₆ClNO₂S | 227.67 | Key Reactive Intermediate |

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating substantial portions of all starting materials. nih.govrsc.orgmdpi.com MCRs are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. While various MCRs have been developed for the synthesis of quinoline (B57606) and isoquinoline derivatives, including fused heterocyclic systems, specific MCRs designed for the direct synthesis of this compound are not prominently documented in scientific literature. beilstein-journals.org The synthesis of this particular scaffold generally relies on the more traditional stepwise approaches previously described.

Derivatization Strategies of this compound

Once synthesized, this compound serves as a versatile intermediate for further chemical modification. The reactivity of the thiol group (-SH) allows for a range of derivatization strategies, primarily centered on S-alkylation and oxidation reactions.

S-Alkylation: The thiol group is readily deprotonated by a mild base to form a thiolate anion, which is a potent nucleophile. This thiolate can react with various electrophiles, most commonly alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide), in a classic Sₙ2 reaction to form thioethers (sulfides). This is a foundational method for installing a wide variety of alkyl or aryl-alkyl groups onto the sulfur atom.

Oxidation to Disulfides: Thiols are susceptible to oxidation. Mild oxidizing agents, such as air (O₂), iodine (I₂), or dimethyl sulfoxide (DMSO), can induce the coupling of two molecules of this compound to form the corresponding disulfide, 5,5'-diisoquinolyl disulfide. This reaction is often reversible under reducing conditions.

Oxidation to Higher Oxidation States: Stronger oxidizing agents, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), can oxidize the thiol group further. Depending on the reaction conditions and the amount of oxidant used, the thiol can be converted first to a sulfenic acid (unstable), then to a sulfinic acid (-SO₂H), and ultimately to the most stable sulfonic acid (-SO₃H).

Summary of Derivatization Reactions

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| S-Alkylation | Alkyl Halide (R-X), Base | Thioether (-S-R) |

| Oxidation (Mild) | O₂, I₂ | Disulfide (-S-S-) |

Functional Group Interconversion on the Thiol Moiety

Once this compound is obtained, its thiol group serves as a versatile handle for further derivatization through various functional group interconversions. These transformations allow for the synthesis of a diverse library of compounds with potentially altered biological or physical properties.

Alkylation to Thioethers: The thiol group is readily converted into a thioether (or sulfide). This is typically achieved by deprotonating the thiol with a base to form a more nucleophilic thiolate, which then undergoes an SN2 reaction with an alkyl halide. masterorganicchemistry.com This method is analogous to the Williamson ether synthesis for alcohols. masterorganicchemistry.com

Oxidation to Disulfides and Sulfonic Acids: The sulfur atom in thiols can exist in various oxidation states. Mild oxidizing agents, such as iodine (I₂) or even atmospheric oxygen, can convert thiols into disulfides. masterorganicchemistry.comchemistrysteps.com This oxidative coupling is a common reaction for thiols and is responsible for the formation of disulfide bridges in proteins. chemistrysteps.comlibretexts.orglibretexts.org Stronger oxidizing agents can further oxidize the sulfur atom to form sulfonic acids. wikipedia.org The oxidation of thiols is a key difference in reactivity compared to alcohols. chemistrysteps.comlibretexts.org

Formation of Sulfonates: Sulfonic acids can be subsequently converted into sulfonate esters. wikipedia.org

These fundamental transformations are summarized in the table below.

| Transformation | Reactant | Reagents/Conditions | Product Class |

| Alkylation | This compound | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | 5-(Alkylthio)isoquinoline |

| Dimerization | This compound | Mild Oxidant (e.g., I₂, air) | 5,5'-Diisoquinolyl disulfide |

| Oxidation | This compound | Strong Oxidant (e.g., H₂O₂, KMnO₄) | 5-Isoquinolinesulfonic acid |

Substituent Effects in Modified Isoquinolinethiol Synthesis

The synthesis of substituted isoquinolines is significantly influenced by the electronic and steric nature of the substituents present on the aromatic rings. quimicaorganica.orgnih.gov These effects dictate the reactivity and regioselectivity of the synthetic transformations.

Electronic Effects: The isoquinoline nucleus consists of two fused rings: a benzene (B151609) ring and a pyridine (B92270) ring. The nitrogen atom in the pyridine ring is electron-withdrawing, making this ring less reactive towards electrophilic aromatic substitution compared to the benzene ring. quimicaorganica.orggcwgandhinagar.comimperial.ac.uk Therefore, electrophilic substitution reactions on isoquinoline, such as nitration or sulfonation, preferentially occur on the benzene ring at positions 5 and 8. quimicaorganica.orgimperial.ac.uk Conversely, the electron-deficient pyridine ring is more susceptible to nucleophilic attack, particularly at positions 1 and 3. imperial.ac.ukiust.ac.ir Electron-donating groups on the benzene ring will favor electrophilic substitution, while electron-withdrawing groups can facilitate nucleophilic aromatic substitution (SNAr). quimicaorganica.org

Steric Effects: The steric hindrance caused by bulky substituents can influence the regioselectivity of a reaction. For example, in directed ortho-metalation, a bulky directing group can favor lithiation at the less sterically hindered ortho position. wikipedia.org Similarly, the approach of a bulky reagent may be impeded, leading to substitution at a more accessible site.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of heterocyclic compounds like this compound is an increasingly important goal to minimize environmental impact. rasayanjournal.co.inchemijournal.com This involves developing sustainable and efficient synthetic methods. nih.gov

Key principles of green chemistry applicable to this synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ionic liquids, or deep eutectic solvents is a primary focus. mdpi.commdpi.com

Catalysis: The use of catalysts, especially reusable heterogeneous catalysts, can improve reaction efficiency, reduce waste, and avoid the use of stoichiometric reagents that are often toxic or hazardous. mdpi.com For instance, metal-catalyzed cross-coupling reactions are powerful tools for C-S bond formation.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. chemijournal.com

Energy Efficiency: Utilizing methods like microwave irradiation can often reduce reaction times and energy consumption compared to conventional heating. rasayanjournal.co.inchemijournal.com

While specific green synthetic routes for this compound are not widely published, the general strategies developed for other sulfur-containing heterocycles provide a framework for future research. mdpi.com

Regioselective Synthetic Considerations

Achieving regioselectivity is a critical challenge in the synthesis of 5-substituted isoquinolines. Several strategies have been developed to control the position of substitution on the isoquinoline ring.

Directed ortho-Metalation (DoM): This is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org A directing metalation group (DMG) on the ring coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgharvard.edu For an isoquinoline precursor, a DMG at position 4 or 6 could potentially direct lithiation to the C-5 position. The resulting aryllithium intermediate can then be quenched with an electrophilic sulfur source to introduce the thiol group.

Nucleophilic Aromatic Substitution (SNAr): If a suitable leaving group (e.g., a halogen) is present at the 5-position and the ring is activated by electron-withdrawing groups, direct displacement with a sulfur nucleophile can be a viable route. nih.gov The perfluorophenyl group, for example, is highly activated towards nucleophilic substitution by thiols. mdpi.com

Classical Electrophilic Aromatic Substitution: As mentioned, electrophilic substitution on the unsubstituted isoquinoline ring occurs preferentially at the 5- and 8-positions. quimicaorganica.orgimperial.ac.uk Therefore, reactions like sulfonation could potentially be used to introduce a sulfur-containing group at the desired position, which could then be reduced to the thiol.

The choice of synthetic strategy depends on the available starting materials and the desired substitution pattern on the final molecule. nih.govmdpi.com

Chemical Reactivity and Transformation Studies of 5 Isoquinolinethiol

Mechanistic Investigations of Reactions Involving the Thiol Group

The thiol (-SH) group is the most reactive site on the 5-Isoquinolinethiol molecule under many conditions. Its reactivity is characterized by the nucleophilicity of the sulfur atom and the acidity of the thiol proton, which allows it to readily form a thiolate anion (-S⁻). This anion is a potent nucleophile and participates in a wide array of chemical reactions.

The thiol group of this compound is susceptible to oxidation. Like other aromatic thiols, it can undergo oxidation to form a disulfide, linking two molecules of the parent thiol. rsc.orgrsc.org This process typically involves the formation of a thiyl radical (RS•) as a key intermediate. rsc.org Electrochemical studies on aromatic thiols show that they can be oxidized at an anode to generate these thiyl radicals, which then rapidly dimerize. rsc.org

The oxidation can be achieved using a variety of chemical oxidizing agents or through electrochemical methods. rsc.orgrsc.org The resulting disulfide, 5,5'-dithiobis(isoquinoline), can in turn be reduced back to the parent thiol using appropriate reducing agents, such as sodium borohydride (B1222165) or dithiothreitol (B142953) (DTT), re-forming the S-H bond.

Table 1: Representative Oxidation-Reduction Reactions of this compound

| Reaction Type | Reactant(s) | Reagent/Condition | Product |

| Oxidation | This compound | Air (O₂), mild base or metal catalyst | 5,5'-Dithiobis(isoquinoline) |

| Oxidation | This compound | Iodine (I₂), base | 5,5'-Dithiobis(isoquinoline) |

| Electrochemical Oxidation | This compound | Anodic potential | 5,5'-Dithiobis(isoquinoline) |

| Reduction | 5,5'-Dithiobis(isoquinoline) | Sodium Borohydride (NaBH₄) or DTT | This compound |

As a potent nucleophile, particularly in its deprotonated thiolate form, this compound readily participates in conjugate addition reactions, most notably the thia-Michael addition. thieme-connect.com This reaction involves the 1,4-addition of the thiol to an α,β-unsaturated carbonyl compound or other activated alkene (Michael acceptor). tandfonline.comacs.org Aromatic thiols are highly effective in these reactions, which can often proceed without a catalyst due to the inherent nucleophilicity of the sulfur atom. thieme-connect.comtandfonline.com However, base catalysts like lithium hydroxide (B78521) (LiOH) can be used to facilitate the reaction, ensuring the formation of the more nucleophilic thiolate anion. tandfonline.com

This reactivity allows for the formation of a new carbon-sulfur bond, extending the molecular framework and introducing the isoquinoline (B145761) moiety into a variety of other structures. beilstein-journals.org

Table 2: Michael Addition Reactions with this compound

| Michael Acceptor | Catalyst | Product Structure |

| Methyl vinyl ketone | Base (e.g., Et₃N) | 4-(Isoquinolin-5-ylthio)butan-2-one |

| Acrylonitrile | None or Base | 3-(Isoquinolin-5-ylthio)propanenitrile |

| Methyl acrylate | Base (e.g., LiOH) | Methyl 3-(Isoquinolin-5-ylthio)propanoate |

| Chalcone (1,3-Diphenyl-2-propen-1-one) | LiOH (solvent-free) | 3-(Isoquinolin-5-ylthio)-1,3-diphenylpropan-1-one |

The thiol group of this compound is a key functional handle for the construction of fused heterocyclic systems. Through intramolecular cyclization reactions, it is possible to form new rings that incorporate the sulfur atom, leading to polycyclic heteroaromatic compounds. For instance, by introducing an appropriate electrophilic group at the C4 position of the isoquinoline ring, a subsequent intramolecular nucleophilic attack by the thiol group can lead to the formation of a thieno[5,4-f]isoquinoline ring system.

Such synthetic strategies often involve multi-step sequences, beginning with the modification of the isoquinoline core, followed by a cyclization step. Palladium-catalyzed cross-coupling reactions followed by acid-mediated cycloisomerizations are powerful methods for constructing related thieno-isoquinoline frameworks. conicet.gov.arresearchgate.net

Table 3: Plausible Cyclization Strategy for Heterocycle Formation

| Starting Material (Hypothetical) | Reaction Type | Product |

| 4-Bromo-5-isoquinolinethiol | Intramolecular nucleophilic substitution (e.g., with a copper catalyst) | Thieno[5,4-f]isoquinoline |

| 5-Thioisoquinoline-4-carbaldehyde | Intramolecular condensation/cyclization | Thieno[5,4-f]isoquinoline |

Reactions of the Isoquinoline Nitrogen Atom

The nitrogen atom in the isoquinoline ring possesses a lone pair of electrons, rendering it basic and nucleophilic. This allows for reactions that directly modify the heterocyclic core, complementing the reactivity of the peripheral thiol group.

The isoquinoline nitrogen can be readily alkylated by reaction with alkyl halides or other alkylating agents. This reaction, known as quaternization, results in the formation of a positively charged isoquinolinium salt. researchgate.net The reaction proceeds via an Sₙ2 mechanism, where the nitrogen atom acts as the nucleophile. The presence of the thiol group at the 5-position can electronically influence the nucleophilicity of the nitrogen, but does not prevent the reaction. The resulting 5-thio-substituted isoquinolinium salts combine the structural features of the isoquinolinium cation with the reactive thiol group.

Table 4: Representative Quaternization Reactions of this compound

| Alkylating Agent | Solvent | Product |

| Methyl iodide (CH₃I) | Acetonitrile | 5-Thio-2-methylisoquinolinium iodide |

| Ethyl bromide (CH₃CH₂Br) | Ethanol | 5-Thio-2-ethylisoquinolinium bromide |

| Benzyl (B1604629) chloride (BnCl) | Toluene | 5-Thio-2-benzylisoquinolinium chloride |

This compound is an excellent candidate as a ligand in coordination chemistry due to the presence of two potential donor atoms: the "soft" sulfur atom of the thiol/thiolate and the "borderline" nitrogen atom of the isoquinoline ring. nih.gov This allows the molecule to bind to metal ions in several ways.

Monodentate Ligation: It can coordinate to a metal center through either the nitrogen atom or the sulfur atom alone.

Bidentate Ligation: More significantly, it can act as a chelating ligand. Upon deprotonation of the thiol to form the thiolate anion, the molecule can coordinate to a single metal ion through both the nitrogen and sulfur atoms. This forms a stable five-membered chelate ring, a common and favorable arrangement in coordination chemistry. universiteitleiden.nl

As an N,S-bidentate ligand, 5-isoquinolinethiolate would be expected to form stable complexes with transition metals that have a high affinity for both nitrogen and sulfur donors, such as nickel(II), cobalt(II), copper(II), and silver(I). researchgate.netxmu.edu.cn The specific coordination geometry (e.g., square planar, tetrahedral, or octahedral) would depend on the metal ion, its oxidation state, and the presence of other co-ligands. researchgate.net The use of thiols as tunable, cooperative ligands in catalysis is also an area of active research. acs.org

Table 5: Potential Coordination Modes of this compound

| Coordination Mode | Donor Atom(s) | Metal Ion Examples | Potential Complex Structure |

| Monodentate (N-donor) | Nitrogen | Co(II), Ni(II) | [M(5-IQT)ₓLᵧ]ⁿ⁺ |

| Monodentate (S-donor) | Sulfur | Ag(I), Hg(II) | [M(5-IQT)ₓLᵧ]ⁿ⁺ |

| Bidentate (N,S-chelate) | Nitrogen, Sulfur (as thiolate) | Ni(II), Pd(II), Pt(II), Cu(II) | [M(5-IQ-S)₂] (for M²⁺) |

5-IQT = this compound; 5-IQ-S = 5-Isoquinolinethiolate; L = other ligands

Electrophilic and Nucleophilic Aromatic Substitution on the Isoquinoline Ring

The thiol group is an ortho-, para-directing activator in electrophilic aromatic substitution reactions due to the lone pairs on the sulfur atom which can be donated to the aromatic ring, stabilizing the arenium ion intermediate. epdf.pubdoubtnut.comlibretexts.org In the context of this compound, this activating effect influences the inherent reactivity of the isoquinoline nucleus.

Electrophilic Aromatic Substitution:

The isoquinoline ring itself is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. wikipedia.org Electrophilic substitution on the parent isoquinoline molecule typically occurs at the C5 and C8 positions, as this preserves the aromaticity of the pyridine (B92270) ring. quora.com In this compound, the thiol group at C5 is expected to activate the ring towards electrophilic attack. The directing effect of the thiol group would favor substitution at the ortho (C4 and C6) and para (C8) positions.

The combined directing effects of the isoquinoline nitrogen and the C5-thiol group suggest that electrophilic substitution would preferentially occur at the C4, C6, and C8 positions. The relative reactivity of these positions would depend on the specific reaction conditions and the nature of the electrophile. msu.edu

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction Type | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-5-isoquinolinethiol, 6-Nitro-5-isoquinolinethiol, 8-Nitro-5-isoquinolinethiol |

| Halogenation | Br₂, FeBr₃ | 4-Bromo-5-isoquinolinethiol, 6-Bromo-5-isoquinolinethiol, 8-Bromo-5-isoquinolinethiol |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-5-isoquinolinethiol, 6-Acyl-5-isoquinolinethiol, 8-Acyl-5-isoquinolinethiol |

Note: The precise distribution of isomers would require experimental verification. Steric hindrance may influence the product ratios.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNA) on the isoquinoline ring is generally difficult and requires the presence of strong electron-withdrawing groups to activate the ring. masterorganicchemistry.com The thiol group is not a strong activating group for nucleophilic attack. Therefore, direct nucleophilic displacement of a hydrogen atom on the benzene ring of this compound is unlikely under standard conditions.

However, if a good leaving group were present at another position on the ring, nucleophilic substitution could occur. For instance, in a hypothetical 5-mercapto-X-nitroisoquinoline (where X is a leaving group), a nucleophile could displace X. The position of the nitro group would significantly influence the feasibility and regioselectivity of such a reaction. rsc.org

Photochemical and Thermal Transformations

The photochemical and thermal reactivity of this compound is largely unexplored in the scientific literature. However, predictions can be made based on the known behavior of aryl thiols and heterocyclic compounds. ias.ac.inrsc.orgacs.org

Photochemical Transformations:

Aryl thiols can undergo a variety of photochemical reactions, often involving the S-H bond or the aromatic ring. nih.gov

Photo-oxidation: In the presence of oxygen and light, thiols can be oxidized to disulfides. For this compound, this would lead to the formation of 5,5'-diisoquinolyl disulfide. acs.org

Photo-induced C-S Bond Cleavage: The carbon-sulfur bond in aryl thiols can be cleaved under photolytic conditions, potentially leading to the formation of isoquinoline and a sulfur-containing radical. nih.gov Recent studies have shown that aryl thiols can undergo photo-induced carboxylation of the C-S bond with CO2. nih.gov

Photoisomerization: While less common for the thiol group itself, the isoquinoline ring could potentially undergo photo-induced rearrangements or isomerizations, although this is highly speculative without experimental data. testbook.com

Table 2: Potential Photochemical Transformations of this compound

| Reaction Type | Conditions | Potential Product |

| Photo-oxidation | O₂, light (e.g., UV) | 5,5'-Diisoquinolyl disulfide |

| Photo-carboxylation | CO₂, light | Isoquinoline-5-carboxylic acid |

Note: These are predicted transformations based on the general reactivity of aryl thiols.

Thermal Transformations:

The thermal stability of this compound is not well-documented. At elevated temperatures, aryl thiols can undergo decomposition. taylorfrancis.comwikipedia.org

Thermolysis: High temperatures could lead to the cleavage of the C-S or S-H bonds, resulting in fragmentation of the molecule. The specific decomposition products would depend on the temperature and atmosphere (inert or oxidative). taylorfrancis.comnih.gov In the presence of other reagents, thermal reactions such as the formation of sulfides can occur. researchgate.net

Oxidation: At elevated temperatures in the presence of an oxidizing agent, the thiol group could be oxidized to a sulfonic acid.

It is important to note that the presence of the isoquinoline nitrogen and the aromatic system will influence the energy barriers and pathways of these thermal processes compared to simpler aryl thiols. preprints.org

Coordination Chemistry and Ligand Design Principles Involving 5 Isoquinolinethiol

Complexation with Transition Metal Ions

The interaction of 5-Isoquinolinethiol with transition metal ions is governed by the principles of coordination chemistry, particularly the nature of its donor atoms and the electronic properties of the metal center.

Donor Atom Preferences and Binding Modes

This compound possesses two primary potential donor sites: the nitrogen atom of the isoquinoline (B145761) ring and the sulfur atom of the thiol group. Thiolate ligands (RS⁻) are generally classified as soft Lewis bases, exhibiting a strong affinity for soft Lewis acids, which typically include late transition metals in lower oxidation states. The nitrogen atom in the isoquinoline ring, on the other hand, can act as a harder Lewis base, depending on its electronic environment.

This dual donor capability suggests that this compound can exhibit various binding modes:

Monodentate Coordination: The ligand could bind solely through the sulfur atom (S-coordination) or solely through the nitrogen atom (N-coordination). Given the soft nature of sulfur, S-coordination is often favored with soft metal centers.

Bidentate Coordination (Chelation): More commonly, this compound is expected to act as a bidentate ligand, chelating to the metal center through both the nitrogen and sulfur atoms (N,S-coordination). This chelation forms a stable ring structure with the metal, enhancing the complex's stability due to the chelate effect. The specific ring size formed by N,S-chelation from this compound would influence its stability.

The preference for a particular donor atom or binding mode is influenced by factors such as the metal ion's oxidation state, its electronic configuration, steric bulk around the metal center, and the solvent environment.

Stoichiometry and Geometry of Coordination Complexes

The stoichiometry (ligand-to-metal ratio) and geometry of coordination complexes involving this compound are determined by the coordination preferences of the metal ion and the steric and electronic demands of the ligand. Transition metal ions typically exhibit coordination numbers ranging from 2 to 16, with 6 being the most common, leading to octahedral geometry. Other common geometries include tetrahedral and square planar for a coordination number of 4, and trigonal bipyramidal or square pyramidal for a coordination number of 5.

If this compound acts as a bidentate ligand, it would occupy two coordination sites around the metal center. For instance, with a metal ion preferring a coordination number of six, three this compound ligands could potentially form an octahedral complex with a 3:1 ligand-to-metal ratio. For a coordination number of four, two this compound ligands could lead to square planar or tetrahedral geometries with a 2:1 ligand-to-metal ratio. The specific geometry adopted would depend on the d-electron count of the metal ion and the ligand field strength of this compound.

Ligand Field Theory Applications in this compound Complexes

Ligand Field Theory (LFT) provides a framework for understanding the electronic structure, bonding, and properties of transition metal complexes, including those formed with this compound. LFT builds upon Crystal Field Theory by incorporating molecular orbital theory, offering a more comprehensive view of metal-ligand interactions.

In the presence of ligands, the degenerate d-orbitals of a transition metal ion split into different energy levels. The pattern and magnitude of this splitting (often denoted as Δo for octahedral complexes or Δt for tetrahedral complexes) are influenced by the nature of the ligands and the geometry of the complex.

For this compound complexes, LFT can be applied to predict and explain:

Electronic Transitions and Color: The energy difference between the split d-orbitals corresponds to specific wavelengths of light that can be absorbed, giving rise to the characteristic colors of transition metal complexes. The position of this compound in the spectrochemical series (a ranking of ligands based on their ability to cause d-orbital splitting) would determine the magnitude of Δ and, consequently, the observed color.

Magnetic Properties: The filling of the split d-orbitals dictates the number of unpaired electrons, which in turn determines whether a complex is paramagnetic (has unpaired electrons) or diamagnetic (all electrons paired). The ligand field strength of this compound would influence whether a high-spin or low-spin configuration is favored for a given metal ion, particularly for d⁴, d⁵, d⁶, and d⁷ configurations.

Ligand Field Stabilization Energy (LFSE): LFSE quantifies the stabilization energy gained by a metal ion when its d-electrons occupy the lower-energy split orbitals in a ligand field compared to a hypothetical spherical field. The calculation of LFSE can help explain the relative stabilities of different geometries and oxidation states of metal complexes with this compound.

Role of this compound in Catalysis

Transition metal complexes, including those that could be formed with this compound, are widely employed as catalysts due to the ability of transition metals to exhibit multiple oxidation states and facilitate electron transfer and bond activation.

Homogeneous Catalysis with this compound-Metal Complexes

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a solution. This allows for uniform interaction at the molecular level, often leading to high selectivity and efficiency. Transition metal complexes are particularly effective homogeneous catalysts because their central metal ions can readily change oxidation states and coordination numbers, and their ligands can be designed to tune reactivity.

If this compound-metal complexes were to be used in homogeneous catalysis, they would leverage the inherent properties of the metal center, modified and stabilized by the this compound ligand. The N,S-donor set of this compound could potentially:

Facilitate ligand exchange: The lability of the ligands (the ease with which they can be replaced) is crucial for a catalytic cycle. The specific binding strength of this compound would influence the kinetics of such reactions.

Provide steric and electronic tuning: The isoquinoline backbone and the thiol group offer opportunities for structural modifications, which could be exploited to fine-tune the steric and electronic properties of the complex, thereby influencing its catalytic activity and selectivity.

While specific detailed research findings on this compound-metal complexes acting as homogeneous catalysts are not extensively documented in the provided search results, the general principles of transition metal homogeneous catalysis suggest its potential in reactions such as hydrogenation, hydroformylation, or other organic transformations where N,S-ligands are known to be effective.

Heterogeneous Catalysis Considerations

Heterogeneous catalysis involves a catalyst in a different phase from the reactants, most commonly a solid catalyst interacting with gaseous or liquid reactants. This approach offers advantages such as ease of catalyst separation and recycling.

For this compound, its role in heterogeneous catalysis could involve:

Immobilization of complexes: this compound-metal complexes could potentially be immobilized onto solid support materials (e.g., metal oxides, silica) to create heterogeneous catalysts. This would combine the benefits of homogeneous catalysis (molecular-level control) with those of heterogeneous catalysis (ease of separation).

Surface modification: The thiol group of this compound could be used to anchor the molecule directly onto metal or metal oxide surfaces, modifying the surface properties and potentially creating active sites for catalysis. This type of surface engineering is a common strategy in heterogeneous catalysis to enhance activity, selectivity, and stability.

The principles of heterogeneous catalysis involve several steps, including adsorption of reactants onto the catalyst surface, activation of adsorbed species, reaction, and desorption of products. The ability of this compound to bind to metal surfaces through its sulfur atom could be a key factor in its consideration for such applications. However, similar to homogeneous catalysis, specific examples of this compound being widely utilized as a heterogeneous catalyst are not prominently featured in the provided search results.

Catalytic Mechanisms and Selectivity

Catalysis plays a central role in chemical engineering and industrial processes, with transition metal complexes frequently employed as catalysts due to their ability to accelerate reactions without being consumed ias.ac.incatalysis.blogwou.edutaylorfrancis.com. The design of ligands is paramount in controlling the selectivity, activity, and stability of these catalytic systems rsc.org.

While specific research on this compound in catalytic mechanisms and selectivity is not extensively detailed in the provided search results, its structural attributes suggest potential applications. As a ligand, this compound could form complexes with transition metals, influencing their catalytic activity and selectivity. The coordination of the isoquinoline nitrogen and the thiol sulfur to a metal center could create specific active sites, potentially enabling novel reaction pathways or enhancing enantioselectivity, regioselectivity, or diastereoselectivity in organic transformations rsc.orgnih.govnih.govspringernature.comnih.gov. The electronic and steric environment provided by the this compound ligand could fine-tune the metal's reactivity, facilitating specific bond activations or substrate orientations.

Supramolecular Architectures and Self-Assembly Processes

Supramolecular chemistry, often described as "chemistry beyond the molecule," involves the organized arrangement of molecular subunits held together by non-covalent interactions csic.essupramolecularevans.comanu.edu.au. Self-assembly is the spontaneous organization of these components into ordered structures without external intervention fiveable.menih.gov. Key non-covalent interactions driving self-assembly include hydrogen bonding, van der Waals forces, electrostatic interactions, and π-stacking supramolecularevans.comfiveable.memdpi.com.

The structural features of this compound make it a promising candidate for the construction of supramolecular architectures through self-assembly processes. The planar aromatic isoquinoline ring is capable of engaging in strong π-stacking interactions, which are fundamental in directing the assembly of molecular components into ordered supramolecular structures supramolecularevans.commdpi.comresearchgate.net. Furthermore, the thiol (-SH) group can participate in hydrogen bonding, providing additional directional interactions that contribute to the stability and specificity of self-assembled systems mdpi.com. Under appropriate oxidative conditions, thiol groups can also form disulfide bonds, which could lead to the formation of polymeric or network-like supramolecular assemblies. The combination of these interactions could enable this compound to act as a building block for creating complex, functional supramolecular materials.

Ligand Design Principles for Tunable Properties

Ligand design is a critical aspect of coordination chemistry, enabling the precise tuning of the physical and chemical properties of metal complexes fiveable.memdpi.commdpi.com. By modifying the ligand's structure, chemists can influence various characteristics of the resulting metal complex, including its electronic, magnetic, and optical properties.

The spin state of a transition metal ion in a coordination complex is a critical property that can be influenced by several factors, including the ligand field strength, the nature of the metal ion, and the complex's geometry mdpi.comnumberanalytics.comwikipedia.orgnumberanalytics.com. Ligands are classified as strong-field or weak-field based on their ability to split the d-orbitals of the metal ion. Strong-field ligands lead to a large crystal field splitting energy (Δ), favoring low-spin configurations, while weak-field ligands result in a small Δ, favoring high-spin configurations mdpi.comnumberanalytics.comwikipedia.orgnumberanalytics.com. Steric crowding and the electronic nature of ligand substituents also play a role in determining the spin state mdpi.commdpi.comdtu.dk.

While direct studies on this compound's influence on metal ion spin states were not found, its bidentate nature with nitrogen and sulfur donor atoms suggests it could significantly impact the ligand field. Nitrogen donors are typically considered stronger field ligands than sulfur donors. The interplay between these two donor atoms in this compound could lead to a unique ligand field environment. Depending on the specific metal ion and the resulting coordination geometry, this compound complexes could exhibit high-spin or low-spin behavior, or even spin crossover phenomena, where the spin state can be switched by external stimuli such as temperature or pressure dtu.dkresearchgate.netrsc.orgrsc.org. Further research would be needed to precisely characterize the ligand field strength of this compound and its derivatives.

Chelating ligands are molecules or ions that bind to a central metal atom through two or more donor atoms, forming stable ring-like structures byjus.comlibretexts.orglibretexts.orgpurdue.eduyoutube.comlibretexts.org. This multi-point attachment, known as chelation, significantly enhances the stability of the metal complex compared to complexes formed with monodentate ligands, a phenomenon referred to as the "chelate effect" libretexts.orglibretexts.orglibretexts.orgncert.nic.in.

Enzyme Inhibition Mechanisms and Biochemical Interactions of 5 Isoquinolinethiol

Kinetic Analysis of Enzyme Inhibition

Michaelis-Menten Kinetics and Lineweaver-Burk Plot Interpretations

Enzyme kinetics are often described by the Michaelis-Menten model, which relates the reaction velocity to the substrate concentration. Key parameters in this model include Vmax, representing the maximum reaction velocity when the enzyme is saturated with substrate, and Km, the Michaelis constant, which signifies the substrate concentration at half of Vmax and reflects the enzyme's affinity for its substrate. chemblink.comnist.govchemsrc.comchemblink.comnih.gov

To analyze enzyme inhibition, the Michaelis-Menten equation can be transformed into a linear form, such as the Lineweaver-Burk plot (also known as a double reciprocal plot), which plots the inverse of the reaction velocity (1/V) against the inverse of the substrate concentration (1/[S]). This graphical representation is instrumental in distinguishing between different types of reversible enzyme inhibition, including competitive, non-competitive, and uncompetitive inhibition.

In the context of 5-Isoquinolinethiol, studies have shown that this compound, referred to as "compound 5" in some research, acts as a non-competitive inhibitor of soluble epoxide hydrolase (sEH). This non-competitive inhibition characteristic is evidenced by Lineweaver-Burk plots, where a series of straight lines obtained at various inhibitor concentrations intersect at a common point on the x-axis. This pattern indicates that the inhibitor binds to a site distinct from the substrate-binding site, affecting the enzyme's catalytic efficiency without altering its apparent affinity for the substrate.

Determination of Inhibition Constants

The potency of an enzyme inhibitor is quantitatively expressed by its inhibition constant (Ki). The Ki value represents the equilibrium dissociation constant for the inhibitor-enzyme complex, indicating the concentration at which the inhibitor occupies 50% of the enzyme's binding sites under specific conditions. A lower Ki value signifies a stronger binding affinity and, consequently, a more potent inhibitor.

For this compound (compound 5), the inhibition constant (Ki) against soluble epoxide hydrolase (sEH) has been determined. These Ki values are typically calculated from kinetic plots, such as Dixon plots. The reported Ki value for this compound against sEH is 21.2 ± 0.4 µM.

Table 1: Inhibition Constant for this compound against Soluble Epoxide Hydrolase

| Compound | Enzyme Target | Inhibition Type | Ki Value (µM) |

| This compound | Soluble Epoxide Hydrolase (sEH) | Non-competitive | 21.2 ± 0.4 |

Structure-Activity Relationships in Enzyme Inhibition

Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to a chemical compound's structure influence its biological activity, including its ability to inhibit enzymes. By systematically altering different parts of a molecule, researchers can identify key functional groups and structural features essential for potent and selective enzyme inhibition. While general principles of SAR apply, specific detailed SAR studies focusing exclusively on this compound and its derivatives are not extensively detailed in the provided search results.

Impact of Substituents on Binding Affinity

The presence, position, and nature of substituents on a molecule significantly impact its binding affinity to an enzyme. Factors such as hydrophobicity, electronic effects (e.g., electron-donating or electron-withdrawing groups), and steric hindrance can influence how strongly and specifically an inhibitor interacts with its target enzyme. For instance, the addition of hydroxyl groups or their methylation at specific positions on a benzene (B151609) ring can dramatically alter inhibitory activity against enzymes like α-amylase, demonstrating the critical role of substituent effects. Such modifications can affect the ability of a compound to form hydrogen bonds, engage in hydrophobic interactions, or fit into the enzyme's binding pocket. Specific data detailing the impact of various substituents on the binding affinity of this compound to sEH or other enzymes were not found in the provided information.

Binding Site Interactions and Conformational Dynamics

Understanding the precise interactions between an inhibitor and an enzyme's binding site is fundamental to elucidating the mechanism of inhibition. Molecular docking simulations are a computational tool used to predict the preferred orientation of a ligand (inhibitor) within the binding site of a protein (enzyme), and to estimate the binding affinity. These studies can reveal the specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other forces that stabilize the enzyme-inhibitor complex.

For non-competitive inhibitors like this compound, the binding typically occurs at an allosteric site, which is distinct from the active site where the substrate binds. Binding at an allosteric site can induce conformational changes in the enzyme, altering the shape or flexibility of the active site and thereby reducing the enzyme's catalytic efficiency. These conformational dynamics are crucial for the regulatory function of many enzymes and can be influenced by inhibitor binding, leading to a decrease in Vmax without necessarily affecting Km. While the non-competitive nature of this compound's inhibition of sEH implies binding to an allosteric site, specific details regarding its precise binding site interactions or the conformational dynamics it induces in sEH were not available in the provided search results.

Corrosion Inhibition Studies and Surface Chemistry of 5 Isoquinolinethiol

Electrochemical Behavior in Corrosive Environments

Polarization Studies and Tafel Slopes

Potentiodynamic polarization studies are a fundamental electrochemical technique used to investigate the corrosion behavior of metals and the effectiveness of corrosion inhibitors researchgate.net. These studies involve applying an external potential to a metal electrode and measuring the resulting current density. The generated polarization curves provide insights into the kinetics of both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution or oxygen reduction) reactions occurring on the metal surface researchgate.netgamry.comlibretexts.org.

When an effective corrosion inhibitor is added to a corrosive environment, the polarization curves typically shift, indicating a reduction in corrosion current density () compared to the uninhibited system researchgate.net. The corrosion current density is a direct measure of the corrosion rate gamry.com. Inhibitors can be classified as anodic, cathodic, or mixed-type based on their influence on these reactions. Anodic inhibitors primarily suppress the metal dissolution reaction, cathodic inhibitors reduce the cathodic reaction rate, and mixed-type inhibitors affect both gamry.comuv.mx. The shift in corrosion potential () can also indicate the inhibitor's type; a significant shift (e.g., greater than 85 mV) towards more positive potentials suggests anodic control, while a shift towards more negative potentials suggests cathodic control uv.mx.

Tafel slopes ( for anodic and for cathodic) are derived from the linear regions of the polarization curves when plotted logarithmically (log current density vs. potential) gamry.comboeing.com. These slopes provide information about the mechanism of the electrochemical reactions. Changes in Tafel slopes upon inhibitor addition can indicate a modification in the corrosion mechanism boeing.com. For instance, a decrease in both anodic and cathodic Tafel slopes with increasing inhibitor concentration often suggests that the inhibitor acts by blocking both anodic and cathodic sites, characteristic of a mixed-type inhibitor boeing.com.

While specific data for 5-Isoquinolinethiol is unavailable, a hypothetical scenario for an effective organic inhibitor would show:

Decreased Corrosion Current Density (): A significant reduction in with increasing inhibitor concentration, indicating improved corrosion protection.

Tafel Slope Behavior: The inhibitor might act as a mixed-type inhibitor, causing shifts in both and values, or primarily affect one, leading to classification as anodic or cathodic.

Table 1: Illustrative Potentiodynamic Polarization Parameters (Hypothetical for an Organic Inhibitor)

| Inhibitor Concentration (M) | (mV vs. Ref) | (A/cm) | (mV/decade) | (mV/decade) | Inhibition Efficiency (%) |

| 0 (Blank) | -450 | 100 | 120 | 150 | 0 |

| -440 | 25 | 115 | 145 | 75 | |

| -430 | 10 | 110 | 140 | 90 | |

| -425 | 5 | 108 | 138 | 95 |

Note: This table presents hypothetical data to illustrate the type of information obtained from polarization studies and does not represent actual findings for this compound.

Electrochemical Impedance Spectroscopy (EIS) Analysis

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to study the electrochemical processes occurring at the metal-solution interface gamry.compineresearch.comresearchgate.net. EIS measures the impedance of an electrochemical system by applying a small sinusoidal alternating current (AC) potential (or current) over a wide range of frequencies and analyzing the resulting AC current (or potential) response gamry.compineresearch.comresearchgate.net.

EIS data are typically presented as Nyquist plots (imaginary impedance vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency) gamry.compineresearch.com. These plots are then analyzed by fitting them to equivalent electrical circuit models, which represent the different electrochemical processes occurring at the interface gamry.comresearchgate.netmetrohm.com. Key parameters extracted from EIS analysis include:

Solution Resistance (): Represents the resistance of the electrolyte between the working electrode and the reference electrode metrohm.com.

Charge Transfer Resistance (): Corresponds to the resistance to the charge transfer reaction at the metal-inhibitor film interface. A higher value indicates a lower corrosion rate and better inhibition efficiency najah.eduresearchgate.netmetrohm.com.

Double-Layer Capacitance (): Represents the capacitance of the electrical double layer formed at the electrode-electrolyte interface. A decrease in upon inhibitor addition suggests that inhibitor molecules adsorb onto the metal surface, displacing water molecules and increasing the thickness of the electrical double layer najah.edumetrohm.com.

Warburg Impedance (W): Indicates diffusion-controlled processes metrohm.com.

For an effective corrosion inhibitor, EIS analysis would typically show an increase in the diameter of the semicircle in the Nyquist plot, corresponding to an increase in , and a decrease in values with increasing inhibitor concentration. These changes signify the formation of a protective film on the metal surface that hinders corrosive species from reaching the metal najah.edu.

Table 2: Illustrative Electrochemical Impedance Spectroscopy Parameters (Hypothetical for an Organic Inhibitor)

| Inhibitor Concentration (M) | () | () | (F/cm) | Inhibition Efficiency (%) |

| 0 (Blank) | 1.5 | 50 | 80 | 0 |

| 1.6 | 200 | 50 | 75 | |

| 1.7 | 500 | 30 | 90 | |

| 1.7 | 1000 | 20 | 95 |

Note: This table presents hypothetical data to illustrate the type of information obtained from EIS analysis and does not represent actual findings for this compound.

Surface Characterization of Inhibitor Films

Surface characterization techniques are crucial for understanding the nature of the protective film formed by corrosion inhibitors on the metal surface. These techniques provide direct visual and compositional evidence of the inhibitor's adsorption and the film's integrity.

Adsorption Isotherms and Surface Coverage

The adsorption of organic inhibitor molecules onto a metal surface is a key mechanism of corrosion protection gamry.comuv.mx. Adsorption isotherms describe the relationship between the amount of inhibitor adsorbed on the surface and its concentration in the bulk solution at a constant temperature najah.edunih.govnih.govresearchgate.net. By fitting experimental data (e.g., inhibition efficiency or surface coverage calculated from electrochemical measurements) to various isotherm models, insights into the adsorption mechanism can be gained nih.govnih.gov.

Common adsorption isotherm models include:

Langmuir Isotherm: Assumes monolayer adsorption on a homogeneous surface with no interaction between adsorbed molecules najah.edunih.gov. Many organic inhibitors, including quinoline (B57606) derivatives, are reported to follow the Langmuir adsorption isotherm, suggesting a strong interaction with the metal surface najah.eduresearchgate.net.

Freundlich Isotherm: Describes multilayer adsorption on heterogeneous surfaces nih.gov.

Temkin Isotherm: Accounts for interactions between adsorbed molecules and assumes that the heat of adsorption decreases linearly with increasing surface coverage nih.gov.

Redlich-Peterson Isotherm: A versatile three-parameter model applicable to both homogeneous and heterogeneous systems nih.gov.

The degree of surface coverage () can be calculated from inhibition efficiency () using the formula: . Plotting or related parameters against inhibitor concentration allows for the determination of the best-fit isotherm model and calculation of adsorption equilibrium constants () nih.govnih.gov. A high value indicates strong adsorption and better inhibition efficiency boeing.com. The type of adsorption (physisorption or chemisorption) can be inferred from the heat of adsorption and its dependence on temperature najah.edu. Physisorption typically involves weaker Van der Waals forces and occurs at lower temperatures, while chemisorption involves chemical bond formation and can occur at higher temperatures najah.edu.

For this compound, given its structure with sulfur and nitrogen, it would likely exhibit strong chemisorption onto the metal surface, forming a stable protective layer.

Table 3: Illustrative Adsorption Isotherm Parameters (Hypothetical for an Organic Inhibitor following Langmuir)

| Inhibitor Concentration (M) | Inhibition Efficiency (%) | Surface Coverage () | ( M) |

| 75 | 0.75 | 1.33 | |

| 90 | 0.90 | 5.56 | |

| 95 | 0.95 | 10.53 | |

| (L/mol) | - | - |

Note: This table presents hypothetical data to illustrate the type of information derived from adsorption isotherm analysis, assuming a Langmuir model, and does not represent actual findings for this compound.

Film Morphology and Stability

The morphology and stability of the inhibitor film formed on the metal surface are critical for its long-term corrosion protection. Techniques such as Scanning Electron Microscopy (SEM) are commonly employed to visualize the surface morphology of inhibited and uninhibited metal samples researchgate.net. SEM images can reveal the presence of a uniform, compact, and defect-free protective film formed by the inhibitor, contrasting with the corroded and rough surface of an uninhibited sample researchgate.net.

For an effective inhibitor like this compound, SEM analysis would be expected to show a significant reduction in corrosion damage (e.g., pits, cracks) on the inhibited metal surface compared to the blank, indicating the formation of a robust barrier layer. The stability of this film over time and under varying environmental conditions (e.g., temperature, pH) is also assessed to determine the inhibitor's practical applicability. A stable film would maintain its protective properties over extended exposure periods.

Advanced Spectroscopic Characterization Techniques for 5 Isoquinolinethiol

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a powerful analytical method that yields molecular-level details regarding the structure, bonding, and chemical composition of substances. nanografi.com This technique is predicated on the detection of the vibrational movements of atoms within molecules, such as stretching and bending, which correspond to distinct vibrational energy levels. nanografi.com The two primary forms of vibrational spectroscopy are Infrared (IR) and Raman spectroscopy. nanografi.com While each interacts with molecules differently, they are both highly valuable for analyzing a broad array of materials. nanografi.com The resulting vibrational spectra provide a unique "fingerprint" of a compound, which allows for its identification and the elucidation of its structural characteristics. nanografi.commgcub.ac.in

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a versatile technique used to identify functional groups within a molecule. researchgate.netupi.edu The principle of FTIR is based on the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. photothermal.com Different functional groups absorb radiation at characteristic frequencies, resulting in a unique spectral fingerprint of the molecule. upi.edu The FTIR spectrum is a plot of infrared intensity versus wavenumber, and the peaks in the spectrum correspond to specific vibrational modes. upi.edu

The analysis of an FTIR spectrum involves identifying characteristic absorption bands for various functional groups. libretexts.org For instance, the presence of a broad peak around 3400 cm⁻¹ is indicative of an O-H stretching mode, which is characteristic of alcohols and phenols. libretexts.org Carbonyl (C=O) stretching vibrations typically appear in the range of 1800 to 1600 cm⁻¹. libretexts.org The region between 3200 and 2800 cm⁻¹ is where C-H stretching vibrations are usually observed. libretexts.org The portion of the spectrum with lower wavenumbers, generally below 1500 cm⁻¹, is known as the fingerprint region. libretexts.org This region contains a complex pattern of peaks that are unique to a specific molecule. libretexts.org

In the context of 5-Isoquinolinethiol, FTIR spectroscopy can be used to confirm the presence of key functional groups. The thiol (-SH) group is expected to show a weak absorption band in the region of 2600-2550 cm⁻¹. The aromatic C-H stretching vibrations of the isoquinoline (B145761) ring would appear around 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic ring are expected in the 1650-1450 cm⁻¹ region. The C-S stretching vibration may be observed in the 800-600 cm⁻¹ range.

Table 1: Expected FTIR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibrational Mode |

| S-H | 2600-2550 | Stretching |

| Aromatic C-H | 3100-3000 | Stretching |

| Aromatic C=C and C=N | 1650-1450 | Stretching |

| C-S | 800-600 | Stretching |

Raman Spectroscopy for Molecular Vibrations and Microstructure

Raman spectroscopy is a complementary vibrational spectroscopy technique that provides information about molecular vibrations and microstructure. nanografi.com Unlike FTIR, which is an absorption technique, Raman spectroscopy is based on the inelastic scattering of monochromatic light, usually from a laser. anton-paar.com When the laser light interacts with a molecule, it can be scattered elastically (Rayleigh scattering) or inelastically (Raman scattering). irdg.org In Raman scattering, the energy of the scattered light is shifted up or down, and this shift corresponds to the energy of a vibrational mode of the molecule. anton-paar.com

Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to FTIR spectroscopy, which is more sensitive to polar bonds. photothermal.com The Raman spectrum provides a "fingerprint" of the molecule, allowing for its identification. anton-paar.com The region below 1500 cm⁻¹ in a Raman spectrum is often referred to as the fingerprint region and is crucial for substance identification. anton-paar.com

For this compound, Raman spectroscopy can provide valuable information about the vibrations of the isoquinoline ring and the thiol group. The S-H stretching vibration, which is often weak in FTIR, can sometimes be more easily observed in the Raman spectrum. The aromatic ring vibrations, including the ring breathing modes, will give rise to characteristic Raman bands. The C-S stretching vibration is also expected to be Raman active. The high spatial resolution of Raman microscopy allows for the analysis of the microstructure of solid samples of this compound. photothermal.com

Table 2: Potential Raman Shifts for this compound

| Functional Group/Vibration | Expected Raman Shift (cm⁻¹) |

| S-H Stretch | ~2570 |

| Aromatic C-H Stretch | ~3050 |

| Aromatic Ring Breathing | 1000-1600 |

| C-S Stretch | 600-700 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic compounds. slideshare.net It is based on the magnetic properties of atomic nuclei. slideshare.net

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of different types of protons in a molecule, their electronic environments, and their connectivity. slideshare.netlibretexts.org The chemical shift (δ) of a proton in an ¹H NMR spectrum indicates its electronic environment. libretexts.org Protons in different chemical environments will have different chemical shifts. libretexts.org The integration of the signals in an ¹H NMR spectrum is proportional to the number of protons giving rise to that signal. libretexts.org Spin-spin splitting, or coupling, of signals provides information about the number of neighboring protons. libretexts.org

In the ¹H NMR spectrum of this compound, the protons on the isoquinoline ring will appear in the aromatic region, typically between 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns will depend on the substitution pattern and the electronic effects of the thiol group. The thiol proton (-SH) typically appears as a broad singlet and its chemical shift can vary over a wide range depending on concentration and solvent.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-1 | ~8.9 | d |

| H-3 | ~8.4 | d |

| H-4 | ~7.6 | d |

| H-6 | ~7.5 | d |

| H-7 | ~7.8 | t |

| H-8 | ~7.9 | d |

| SH | Variable (broad s) | s |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. savemyexams.comweebly.com Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum. weebly.com The chemical shift of a carbon atom is influenced by its hybridization and the electronegativity of the atoms attached to it. weebly.com

In the ¹³C NMR spectrum of this compound, the carbon atoms of the isoquinoline ring will resonate in the aromatic region, typically between 110 and 160 ppm. The carbon atom attached to the thiol group (C-5) will have a chemical shift influenced by the sulfur atom. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups. libretexts.org

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 | ~152 |

| C-3 | ~143 |

| C-4 | ~121 |

| C-4a | ~128 |

| C-5 | ~130 |

| C-6 | ~127 |

| C-7 | ~129 |

| C-8 | ~125 |

| C-8a | ~135 |

Advanced NMR Techniques for Conformational and Dynamic Studies

Advanced NMR techniques, such as two-dimensional (2D) NMR, provide even more detailed structural information. numberanalytics.com Experiments like COSY (Correlation Spectroscopy) identify protons that are coupled to each other, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) establish correlations between protons and carbons. numberanalytics.com These techniques are invaluable for unambiguously assigning all the proton and carbon signals in the NMR spectra of this compound and confirming its structure. numberanalytics.com

Furthermore, NMR spectroscopy can be used to study dynamic processes, such as conformational changes and intermolecular interactions. numberanalytics.complos.org Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about the spatial proximity of atoms, which is crucial for determining the three-dimensional structure and conformation of molecules. ufrgs.br Temperature-dependent NMR studies can provide insights into the dynamics of processes like tautomerism or restricted rotation. scispace.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structural features of a compound through its fragmentation pattern. lcms.czmsu.edu In this method, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). uni-saarland.de

For this compound, with a chemical formula of C₉H₇NS, the exact molecular weight can be calculated. Using the exact masses of the most abundant isotopes (¹²C = 12.0000, ¹H = 1.0078, ¹⁴N = 14.0031, ³²S = 31.9721), the monoisotopic mass is approximately 161.03 g/mol . Electron ionization (EI) is a common method where a high-energy electron beam bombards the sample, causing ionization and fragmentation. uni-saarland.de The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the intact molecule.

The fragmentation of this compound under mass spectrometry provides valuable structural information. The "nitrogen rule" in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. libretexts.org As this compound contains one nitrogen atom, it adheres to this rule. Fragmentation patterns can reveal the loss of specific functional groups. For instance, cleavage of the C-S bond or fragmentation of the isoquinoline ring would result in characteristic fragment ions. libretexts.org Analysis of these fragments helps to confirm the structure of the parent molecule.

| Technique | Information Obtained | Relevance to this compound |

| Mass Spectrometry (MS) | Molecular weight, Fragmentation pattern | Confirms the molecular formula and provides structural details through analysis of fragment ions. |

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical state of the top 5-10 nanometers of a material's surface. wikipedia.orgphi.com The sample is irradiated with X-rays, causing the emission of core-level electrons. malvernpanalytical.com The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be calculated, which is characteristic of each element and its chemical environment. malvernpanalytical.comneware.net

When analyzing this compound, XPS can provide detailed information about the nitrogen and sulfur atoms, which are key to its chemical reactivity and coordination properties. High-resolution spectra of the N 1s and S 2p regions are particularly informative. The binding energy of the N 1s peak can indicate whether the nitrogen atom is in a neutral state within the isoquinoline ring or if it is protonated or coordinated to a metal ion. Similarly, the S 2p spectrum can distinguish between a thiol (S-H), a thiolate (S⁻) bonded to a surface, or an oxidized sulfur species. neware.net

Chemical shifts, which are changes in binding energy due to the local chemical environment, are crucial for this analysis. neware.net For example, when this compound forms a self-assembled monolayer on a metal surface like gold, the S 2p peak is expected to shift to a lower binding energy compared to the free thiol, indicating the formation of a gold-thiolate bond. The N 1s peak position can reveal how the isoquinoline ring orients on the surface and whether it interacts with adjacent molecules or the substrate. nasa.gov

| XPS Signal | Typical Binding Energy Range (eV) | Information Gleaned for this compound |

| N 1s | 398 - 402 | Identifies the chemical state of the nitrogen atom (e.g., neutral, protonated, coordinated). |

| S 2p | 162 - 168 | Distinguishes between thiol (S-H), thiolate (S⁻), and oxidized sulfur species. |

| C 1s | 284 - 288 | Provides information on the carbon backbone of the isoquinoline ring. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, typically from 200 to 800 nm. dergipark.org.tr This absorption corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. libretexts.org The resulting spectrum is a plot of absorbance versus wavelength and provides information about the electronic structure of a molecule. azooptics.com

The UV-Vis spectrum of this compound is characterized by absorptions arising from π→π* and n→π* electronic transitions within the aromatic isoquinoline ring system. du.edu.eg The conjugated π system of the isoquinoline moiety gives rise to intense π→π* transitions, typically observed in the UV region. uomustansiriyah.edu.iq The non-bonding electrons on the nitrogen and sulfur atoms can participate in lower energy n→π* transitions. units.it

The position and intensity of these absorption bands are sensitive to the solvent environment and chemical modifications. For example, the protonation of the nitrogen atom or the deprotonation of the thiol group can lead to shifts in the absorption maxima (λmax), a phenomenon known as solvatochromism. units.it

Furthermore, UV-Vis spectroscopy is a powerful tool for the quantitative analysis of this compound in solution, based on the Beer-Lambert Law. ijnrd.org This law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. ijnrd.org By creating a calibration curve with solutions of known concentrations, the concentration of an unknown sample can be determined accurately. researchgate.net

| Electronic Transition | Typical Wavelength Region | Associated Functional Group in this compound |

| π → π | UV region (< 400 nm) | Isoquinoline ring system (conjugated π bonds) |

| n → π | UV/Visible region | Nitrogen and Sulfur lone pairs |

Computational Chemistry and Theoretical Studies on 5 Isoquinolinethiol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful and versatile computational method in quantum chemistry for investigating the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgtuwien.ac.at DFT calculations are based on the principle that the energy of a system can be determined from its electron density, which significantly reduces computational cost compared to traditional wavefunction-based methods. chemrxiv.org This efficiency allows for the study of larger and more complex molecules. The accuracy of DFT is highly dependent on the choice of functionals and basis sets. mdpi.com

Geometry Optimization and Electronic Structure Analysis

A fundamental step in computational analysis is geometry optimization, which involves finding the minimum energy conformation of a molecule. scm.com For 5-Isoquinolinethiol, DFT methods are employed to determine its most stable three-dimensional structure by calculating bond lengths, bond angles, and dihedral angles. ijntr.org This process is typically performed at the DFT level due to its favorable accuracy-to-cost ratio. google.com

Once the optimized geometry is obtained, a detailed analysis of the electronic structure can be performed. This includes the distribution of electron density, which reveals the locations of electrons within the molecule. ijntr.org Understanding the electronic structure is crucial for predicting a molecule's physical and chemical properties. DFT calculations provide valuable information on parameters such as molecular orbital energies, dipole moments, and vibrational frequencies. mdpi.com

Table 1: Illustrative Optimized Geometrical Parameters for a Thiol-Substituted Heterocyclic System (Generic Example)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-S | 1.77 | - | - |

| S-H | 1.34 | - | - |

| C-S-H | - | 96.5 | - |

| C-C-S-H | - | - | 180.0 |

Note: This table provides a generic example of the types of data obtained from geometry optimization and does not represent actual calculated values for this compound without specific literature data.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. imperial.ac.uktaylorandfrancis.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgmalayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. numberanalytics.commalayajournal.org A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com Conversely, a large gap indicates higher stability. FMO analysis helps in predicting the sites of electrophilic and nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: The values in this table are hypothetical and serve to illustrate the output of an FMO analysis.

Reactivity Descriptors (Fukui Functions, Hardness, Softness)

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. These include hardness, softness, and Fukui functions. faccts.denih.gov

Hardness (η) and Softness (S) are global reactivity descriptors. Hardness is a measure of the resistance to a change in electron distribution, while softness is the reciprocal of hardness. Hard molecules have a large HOMO-LUMO gap, and soft molecules have a small gap.

Fukui functions (f(r)) are local reactivity descriptors that indicate the most reactive sites within a molecule. researchgate.netscm.com The Fukui function helps to identify which atoms are more susceptible to nucleophilic attack (where adding an electron is most favorable) or electrophilic attack (where removing an electron is most favorable). nih.gov These functions are calculated from the electron densities of the neutral, anionic, and cationic species. faccts.de

Table 3: Sample Reactivity Descriptors